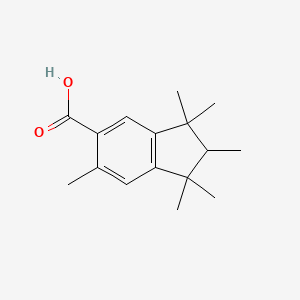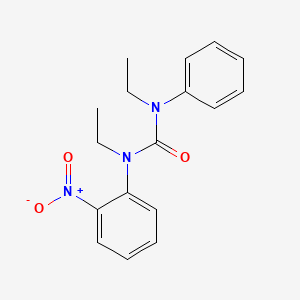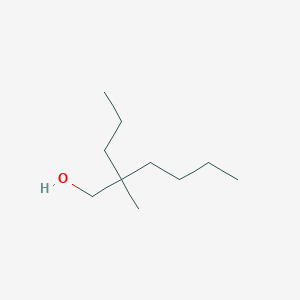![molecular formula C26H50NNaO4S B14491804 Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt CAS No. 63217-15-2](/img/structure/B14491804.png)
Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt is a complex organic compound with a wide range of applications in various fields. This compound is known for its unique chemical structure, which includes a sulfonic acid group, a cyclohexyl group, and a long-chain fatty acid derivative. It is commonly used in industrial processes, scientific research, and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt typically involves the reaction of ethanesulfonic acid with cyclohexylamine and a long-chain fatty acid derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions to form the desired product. The reaction mixture is then purified using techniques such as distillation, crystallization, and filtration to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various sulfonic acid and sulfonate derivatives, which have applications in different fields such as detergents, surfactants, and pharmaceuticals.
Aplicaciones Científicas De Investigación
Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt involves its interaction with specific molecular targets and pathways. The sulfonic acid group can interact with various enzymes and proteins, modulating their activity and function. The long-chain fatty acid derivative can also interact with cell membranes, affecting their structure and function. These interactions result in the compound’s various biological and chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanesulfonic acid, 2-[cyclohexyl(1-oxohexadecyl)amino]-, sodium salt
- Ethanesulfonic acid, 2-(methylamino)-, N-coco acyl derivatives, sodium salts
Uniqueness
Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt is unique due to its specific chemical structure, which includes a long-chain fatty acid derivative and a cyclohexyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. Its ability to interact with various molecular targets and pathways makes it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
63217-15-2 |
|---|---|
Fórmula molecular |
C26H50NNaO4S |
Peso molecular |
495.7 g/mol |
Nombre IUPAC |
sodium;2-[cyclohexyl(octadecanoyl)amino]ethanesulfonate |
InChI |
InChI=1S/C26H51NO4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(28)27(23-24-32(29,30)31)25-20-17-16-18-21-25;/h25H,2-24H2,1H3,(H,29,30,31);/q;+1/p-1 |
Clave InChI |
ABBTUPYMSSTNOH-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)N(CCS(=O)(=O)[O-])C1CCCCC1.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide](/img/structure/B14491721.png)


![Benzoic acid, 2-[[3-[[[4-(acetylamino)phenyl]amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-4-[[(2,3-dichlorophenyl)amino]carbonyl]-, methyl ester](/img/structure/B14491728.png)







![8,10-Diphenyl-9-azabicyclo[5.3.1]undecan-11-one](/img/structure/B14491767.png)

![2-{2-[4-(Bromomethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B14491776.png)
